![molecular formula C13H25BO2 B14141527 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 126689-02-9](/img/structure/B14141527.png)
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a cyclopropyl group attached to a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a suitable dioxaborolane precursor. One common method includes the coupling of (1R,2R)-2-butylcyclopropylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under the influence of a palladium catalyst and a base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing derivatives.
Substitution: It can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized boron compounds.
科学的研究の応用
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound’s boron-containing structure makes it useful in the development of boron neutron capture therapy agents for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
作用機序
The mechanism by which 2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
類似化合物との比較
Similar Compounds
Cyclopropylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but without the cyclopropyl group.
Cyclopropylmethylboronic Acid: Similar cyclopropyl group but different boron-containing moiety.
Uniqueness
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a dioxaborolane ring, providing distinct reactivity and stability compared to other boron compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
特性
CAS番号 |
126689-02-9 |
|---|---|
分子式 |
C13H25BO2 |
分子量 |
224.15 g/mol |
IUPAC名 |
2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO2/c1-6-7-8-10-9-11(10)14-15-12(2,3)13(4,5)16-14/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1 |
InChIキー |
UMRROQNCFAPXCN-GHMZBOCLSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CCCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[1,3]dioxol-5-yl-thiophen-2-yl-methanone](/img/structure/B14141449.png)
![(E)-1-[3-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14141465.png)
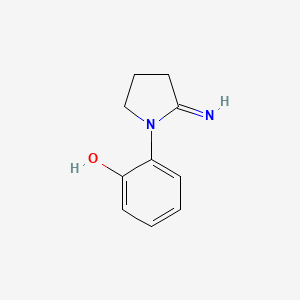
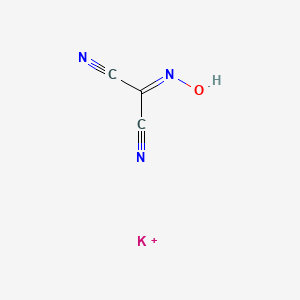
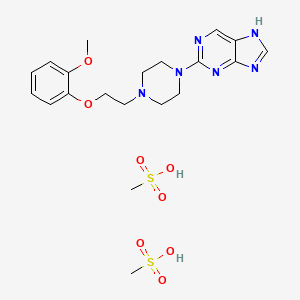
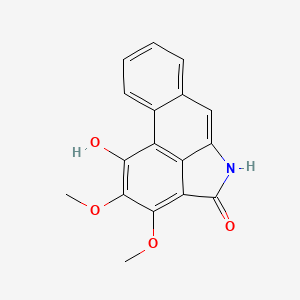
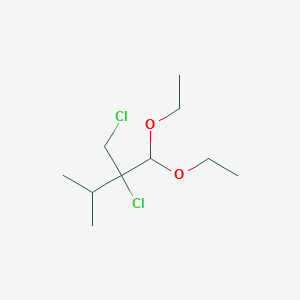
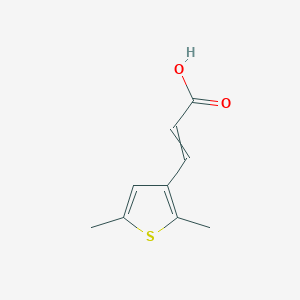
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
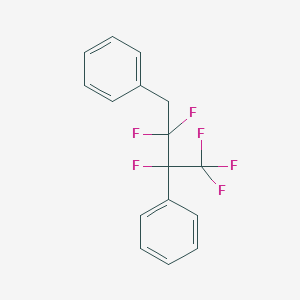
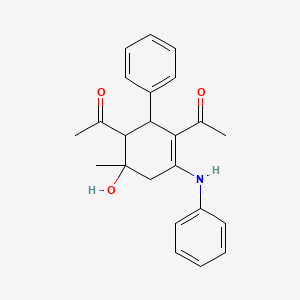
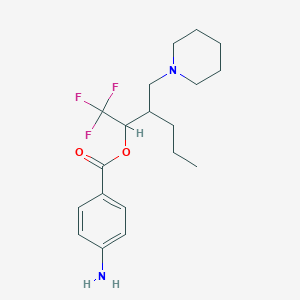
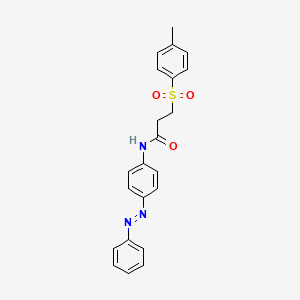
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
